molecular formula C29H32Cl2F2N2OS B12764849 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)- CAS No. 143759-88-0

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)-

Cat. No.: B12764849
CAS No.: 143759-88-0
M. Wt: 565.5 g/mol
InChI Key: TZUGFCWPGYPYIS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)- involves multiple steps, including the formation of the piperazine ring and the introduction of the fluorophenyl and dichlorophenylthio groups. The synthetic route typically includes:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, leading to the formation of new derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding alcohols and thiols.

Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)- can be compared with other similar compounds, such as:

The uniqueness of 1-Piperazineethanol, 4-(4,4-bis(4-fluorophenyl)butyl)-alpha-(((3,4-dichlorophenyl)thio)methyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

143759-88-0

Molecular Formula

C29H32Cl2F2N2OS

Molecular Weight

565.5 g/mol

IUPAC Name

1-[4-[4,4-bis(4-fluorophenyl)butyl]piperazin-1-yl]-3-(3,4-dichlorophenyl)sulfanylpropan-2-ol

InChI

InChI=1S/C29H32Cl2F2N2OS/c30-28-12-11-26(18-29(28)31)37-20-25(36)19-35-16-14-34(15-17-35)13-1-2-27(21-3-7-23(32)8-4-21)22-5-9-24(33)10-6-22/h3-12,18,25,27,36H,1-2,13-17,19-20H2

InChI Key

TZUGFCWPGYPYIS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CC(CSC4=CC(=C(C=C4)Cl)Cl)O

Origin of Product

United States

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